Cholesterol azide, commonly referred to as Chol-N3, is a modified form of cholesterol that incorporates an azide functional group at the C-24 position of the cholesterol molecule. This modification is significant as it allows for bioorthogonal chemistry applications, enabling specific labeling and visualization of cholesterol in biological systems without altering its natural properties. Chol-N3 retains the structural characteristics of cholesterol, making it an effective probe for studying lipid dynamics in living cells.
Chol-N3 has been shown to mimic the behavior of natural cholesterol in cellular membranes. Its unique properties allow researchers to:
The synthesis of Chol-N3 involves several key steps:
Chol-N3 has several notable applications in biochemical research:
Research involving Chol-N3 has highlighted its interactions with various biomolecules:
Chol-N3 shares similarities with other modified cholesterol derivatives, each with unique properties and applications. Here are some comparable compounds:
| Compound | Description | Unique Features |
|---|---|---|
| Cholesterol | Natural sterol involved in cell membrane structure | Fundamental role in membrane integrity and signaling |
| BODIPY-chol | Fluorescently labeled cholesterol derivative | Allows for direct fluorescence imaging |
| Cholesteryl ester | Esterified form of cholesterol | Involved in lipid storage and transport |
| 25-Hydroxycholesterol | Oxidized form of cholesterol | Modulates immune responses and inflammation |
Chol-N3 stands out due to its bioorthogonal properties that enable specific labeling without disrupting natural cholesterol functions, making it particularly valuable for advanced imaging techniques.
The Williamson ether synthesis represents a fundamental approach for preparing cholesterol derivatives with ether linkages [8]. This method involves the nucleophilic substitution reaction between an alkoxide ion and an alkyl halide, proceeding through an SN2 mechanism [13]. For cholesterol derivatives, the reaction typically employs cholesteryl tosylate as the electrophilic component due to its enhanced leaving group properties compared to the parent hydroxyl group [9].
The preparation of cholesterol ethers via Williamson synthesis has been demonstrated using mesylates of fatty alcohols treated with the sodium salt of cholesterol in toluene at elevated temperatures [9]. This methodology achieved yields ranging between 55 and 70 percent for various alkyl chain lengths, including hexyl, tetradecyl, and oleyl cholesteryl ethers [9]. The reaction conditions typically involve anhydrous dimethyl formamide as a co-solvent to enhance solubility and reaction efficiency [9].
Table 1: Williamson Ether Synthesis Conditions for Cholesterol Derivatives
| Starting Material | Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cholesteryl tosylate | Tetraethylene glycol | 1,4-dioxane | Reflux | 82 | [8] |
| Cholesteryl mesylate | Fatty alcohol sodium salts | Toluene/DMF | 80°C | 55-70 | [9] |
| Cholesteryl tosylate | Oligoethylene glycol | 1,4-dioxane | Reflux | Variable | [37] |
Recent advances in cholesterol ether synthesis have incorporated protecting group strategies to enable selective functionalization [8]. The formation of cholesterol-polyethylene glycol-4-hydroxyl through Williamson-type ether synthesis demonstrates excellent yields when cholesteryl p-toluenesulfonate reacts with tetraethylene glycol under reflux conditions in 1,4-dioxane [8]. However, attempts to extend polyethylene glycol chain lengths using conventional Williamson approaches have shown limitations, necessitating alternative methodologies for longer chain derivatives [37].
The stereochemical aspects of Williamson ether synthesis with cholesterol derivatives require careful consideration due to the influence of the delta-5 double bond [10]. The homoallylic nature of the cholesterol structure can lead to participation effects that influence reaction stereochemistry and yield [10]. Studies have demonstrated that both the beta-configuration at carbon-3 and the presence of the carbon-5 alkene are required for optimal reaction conditions [10].
Iterative polyethylene glycol chain elongation represents a sophisticated approach for synthesizing monodisperse cholesterol-polyethylene glycol conjugates with precise molecular weights [8]. This methodology circumvents the limitations of traditional polymerization techniques that produce polydisperse products with broad molecular weight distributions [15]. The strategy employs tetraethylene glycol macrocyclic sulfate as a key building block, containing an intrinsic activation moiety that eliminates the need for protecting group manipulations during each elongation cycle [37].
The macrocyclic sulfate approach involves the preparation of tetraethylene glycol macrocyclic sulfate through a two-step process [36]. Initially, tetraethylene glycol undergoes treatment with thionyl chloride in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane at zero degrees Celsius [36]. The resulting macrocyclic sulfite intermediate is subsequently oxidized using sodium periodate and ruthenium trichloride trihydrate in an acetonitrile-carbon tetrachloride-water mixture to yield the macrocyclic sulfate [36].
Table 2: Iterative Polyethylene Glycol Elongation Results
| Starting Material | Macrocyclic Sulfate Equivalents | Final Product | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Chol-PEG4-OH | 3.0 | Chol-PEG8-OH | 83 | >99 | [37] |
| Chol-PEG8-OH | 3.0 | Chol-PEG12-OH | 78 | >99 | [37] |
| Chol-PEG12-OH | 3.0 | Chol-PEG16-OH | 65 | >99 | [37] |
| Chol-PEG16-OH | 3.0 | Chol-PEG20-OH | 57 | >99 | [37] |
The elongation process proceeds through nucleophilic attack of the cholesterol-polyethylene glycol alkoxide on the macrocyclic sulfate, followed by hydrolysis of the resulting sulfate ester intermediate [37]. The reaction conditions typically involve treatment of the cholesterol-polyethylene glycol derivative with sodium hydride at zero degrees Celsius, followed by addition of the macrocyclic sulfate and reflux overnight [37]. Subsequent hydrolysis using a tetrahydrofuran-water mixture with sulfuric acid at reflux for five hours yields the elongated product [37].
The methodology demonstrates remarkable efficiency in producing cholesterol-polyethylene glycol derivatives up to 20 ethylene glycol units with excellent purity exceeding 99 percent as determined by high-performance liquid chromatography [37]. The use of three equivalents of macrocyclic sulfate ensures complete reactions and prevents formation of mixtures with different polyethylene glycol chain lengths [37]. This approach has been successfully scaled to multi-gram quantities, demonstrating its practical utility for preparative synthesis [37].
Alternative strategies for polyethylene glycol chain elongation include bidirectional iterative coupling and unidirectional growth methods [17]. Bidirectional approaches utilize the same monomer in each elongation cycle and benefit from the ability to use excess monomer to drive reactions to completion [16]. The base-labile protecting group strategy enables one-pot polyethylene glycol elongation by combining deprotection and coupling steps, reducing the overall number of synthetic operations [16].
Carbamate linkages represent a robust and stable connection method for attaching peptides to cholesterol derivatives [25]. This approach offers superior stability compared to ester linkages while maintaining compatibility with biological systems [22]. The carbamate bond formation typically involves the reaction of cholesterol-derived chloroformates with amino groups present in peptides [23].
The synthesis of cholesterol p-nitrophenylcarbonate serves as a key intermediate for carbamate formation [25]. This activated carbonate derivative readily reacts with terminal amino groups of peptides under mild basic conditions [25]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, resulting in displacement of the p-nitrophenol leaving group and formation of the carbamate linkage [25].
Table 3: Carbamate Linkage Formation Conditions
| Cholesterol Derivative | Peptide | Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chol-p-nitrophenylcarbonate | iRGD | DMSO | DIEA | 50°C | 46 | [25] |
| Chol-p-nitrophenylcarbonate | Arginine | DMSO | DIEA | 50°C | 76 | [25] |
| C6-ceramide chloroformate | Di-PEG linker | Various | TEA | RT | Variable | [23] |
The reaction mechanism involves initial deprotonation of the peptide amino group by the base, typically diisopropylethylamine, followed by nucleophilic attack on the activated carbonate [25]. The reaction conditions generally require heating to 50 degrees Celsius for 12 hours to ensure complete conversion [25]. Monitoring by thin-layer chromatography allows for assessment of reaction progress through disappearance of the cholesterol-containing starting material [25].
Carbamate stability studies demonstrate superior resistance to hydrolysis compared to ester linkages [22]. The order of linker stability from greatest to least has been established as amide greater than carbamate greater than ester greater than carbonate [22]. This stability profile makes carbamate linkages particularly suitable for applications requiring prolonged stability in biological environments [22].
The conjugation of cholesterol to peptides via carbamate linkages has been successfully demonstrated with cyclic integrin-binding peptides [25]. The terminal amine of cyclic iRGD peptide (cysteine-arginine-glycine-aspartic acid-arginine-glycine-proline-aspartic acid-cysteine) can be specifically coupled to the hydroxyl moiety of cholesterol through a short carbamate linker [25]. This methodology eliminates the need for polyethylene glycol linkers, which have been associated with reduced intracellular delivery and enhanced immunogenicity [25].
Alternative approaches for peptide conjugation include the use of phosgene to generate cholesterol chloroformates [23]. Treatment of 3-benzoyl-C6-ceramide with phosgene produces the corresponding chloroformate, which subsequently reacts with amino groups to form stable carbamate linkages [23]. This methodology provides versatility for incorporating various linker modules between the peptide cargo and the lipophilic anchor [23].
The bioorthogonal cholesterol probe Chol-N3 has emerged as a revolutionary tool for studying cholesterol dynamics in membrane systems while maintaining minimal perturbation to native membrane properties [1] [2]. The fundamental design of Chol-N3 involves the strategic placement of an azide group at the C24 position of the cholesterol alkyl side chain, preserving the essential steroid backbone structure that governs membrane interactions [1] [3].
Molecular Architecture and Membrane Integration
Computational analysis reveals that the absolute stereochemistry and molecular topology of Chol-N3 in hydrophobic environments exhibit remarkable similarity to native cholesterol [1]. The preservation of the steroid core structure ensures that Chol-N3 maintains the canonical membrane orientation, with the hydroxyl group positioned near the lipid-water interface and the steroid rings embedded within the hydrophobic bilayer core [3] [4]. This faithful replication of cholesterol's membrane integration pattern is critical for accurate representation of native membrane dynamics.
The azide modification at position C24 demonstrates exceptional bioorthogonal character, enabling copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions without interfering with biological processes [5] [6]. This bioorthogonal functionality allows for precise fluorescent labeling while maintaining the probe's ability to faithfully mimic native cholesterol behavior in membrane environments.
Structural and Dynamic Properties
Detailed membrane characterization studies using giant unilamellar vesicles composed of dioleoylphosphatidylcholine/sphingomyelin/Chol-N3 demonstrate that the probe maintains identical phase partitioning behavior to native cholesterol [2]. In phase-separated model membranes, Chol-N3 exhibits preferential localization to liquid-ordered domains, precisely matching the behavior observed with natural cholesterol [2] [3].
Temperature-dependent generalized polarization measurements using Laurdan fluorescence reveal that POPC:Chol-N3 mixtures exhibit membrane ordering characteristics indistinguishable from POPC:cholesterol systems [2]. These findings confirm that the azide modification does not compromise the fundamental membrane-ordering properties that define cholesterol's biological function.
| Parameter | Chol-N3 | Native Cholesterol |
|---|---|---|
| Molecular Structure | Cholesterol backbone with azide at C24 | Natural cholesterol structure |
| Position in Bilayer | Hydroxyl group near interface, steroid rings in hydrophobic core | Hydroxyl group near interface, steroid rings in hydrophobic core |
| Azide Group Location | Terminal azide at alkyl side chain (C24) | No azide group |
| Membrane Integration | Faithful integration matching native cholesterol | Natural membrane integration |
| Fluorescence Properties | Compatible with fluorescent labeling via click chemistry | No intrinsic fluorescence |
| Click Chemistry Compatibility | CuAAC and SPAAC reactions | Not applicable |
| Bioorthogonal Character | Minimal perturbation to membrane properties | Natural reference compound |
Membrane Ordering and Condensing Effects
The cholesterol condensing effect, characterized by reduced area per lipid and increased membrane thickness, remains fully preserved in Chol-N3-containing systems [2] [7]. Neutron scattering experiments demonstrate that cholesterol increases membrane thickness from 40.5 to 46.9 Šand reduces area per lipid from 60.9 to 43.5 Ų, with Chol-N3 producing virtually identical structural modifications [8] [7].
The preservation of cholesterol's membrane-stiffening properties is particularly evident in bending rigidity measurements, where Chol-N3 exhibits the same capacity to increase membrane mechanical stability as native cholesterol [7]. This mechanical consistency is crucial for maintaining proper membrane curvature and facilitating membrane-associated cellular processes.
The phase partitioning behavior of Chol-N3 in model membrane systems represents a critical validation of its utility as a cholesterol analog. Comprehensive studies using giant unilamellar vesicles and large unilamellar vesicles have established that Chol-N3 maintains the complex phase behavior characteristic of native cholesterol in ternary lipid mixtures [2] [9].
Liquid-Ordered and Liquid-Disordered Phase Distribution
In ternary mixtures of dioleoylphosphatidylcholine/sphingomyelin/Chol-N3, fluorescence microscopy studies reveal distinct phase separation into liquid-ordered and liquid-disordered domains [2]. The probe demonstrates preferential partitioning into liquid-ordered phases, maintaining the same thermodynamic driving forces that govern natural cholesterol distribution [9] [10].
The partitioning coefficient of Chol-N3 between liquid-ordered and liquid-disordered phases closely matches that of native cholesterol, indicating preservation of the fundamental thermodynamic properties that determine sterol distribution in biological membranes [2]. This consistency is essential for accurate representation of cholesterol-rich membrane domains, including lipid rafts and caveolae structures.
Temperature-Dependent Phase Behavior
Phase diagram analysis reveals that Chol-N3 maintains the characteristic temperature-dependent phase transitions observed in cholesterol-containing systems [9] [11]. The probe preserves the ability to stabilize liquid-ordered phases at physiological temperatures while maintaining the critical temperatures for phase transitions between different membrane states.
Differential scanning calorimetry studies demonstrate that Chol-N3 exhibits identical thermotropic phase behavior to native cholesterol, with preservation of phase transition temperatures and enthalpies [11]. This thermal stability ensures that the probe accurately represents cholesterol behavior across the physiological temperature range.
| Model System | Liquid-Ordered Phase | Liquid-Disordered Phase | Phase Separation Efficiency |
|---|---|---|---|
| DOPC/SM/Chol-N3 GUVs | Preferential partitioning | Reduced concentration | Maintained |
| DOPC/SM/Cholesterol GUVs | Preferential partitioning | Reduced concentration | Reference standard |
| POPC/Chol-N3 LUVs | Enhanced ordering | Lower concentration | Preserved |
| POPC/Cholesterol LUVs | Enhanced ordering | Lower concentration | Reference standard |
Membrane Domain Formation and Stability
Super-resolution microscopy studies using stimulated emission depletion microscopy reveal that Chol-N3 facilitates the formation of cholesterol-rich nanodomains with dimensions less than 50 nanometers [3] [4]. These nanodomains exhibit the same stability and dynamic properties as those formed by native cholesterol, confirming the probe's ability to accurately report on nanoscale membrane organization.
The probe's capacity to support membrane domain formation extends to complex multi-component systems, where Chol-N3 maintains the delicate balance of intermolecular interactions that govern domain size, stability, and dynamics [12] [10]. This preservation of domain properties is crucial for understanding the role of cholesterol in membrane-mediated cellular processes.
The behavior of Chol-N3 at air-water interfaces provides fundamental insights into its surface activity and membrane integration properties. Langmuir monolayer studies demonstrate that the probe maintains the characteristic surface pressure dynamics of native cholesterol while preserving compatibility with fluorescent labeling strategies [2] [13].
Surface Pressure Isotherms and Molecular Area
Langmuir trough experiments reveal that Chol-N3 exhibits surface pressure isotherms virtually indistinguishable from native cholesterol [2]. The probe maintains the characteristic condensing effect observed in cholesterol-containing monolayers, with minimal deviation in molecular area and surface pressure relationships.
When incorporated into pre-formed cholesterol monolayers at 30 millinewtons per meter surface pressure, Chol-N3 produces less than 2% change in area per molecule [2]. This minimal perturbation indicates exceptional compatibility with existing membrane structures and validates the probe's non-disruptive character.
Membrane Insertion Dynamics
The kinetics of Chol-N3 insertion into lipid monolayers mirror those of native cholesterol, with identical timescales for membrane integration and equilibration [2]. Surface pressure measurements demonstrate that the probe achieves steady-state incorporation within similar timeframes as natural cholesterol, indicating preserved membrane affinity and integration mechanisms.
Comparative studies with phospholipids reveal that Chol-N3 maintains the distinct insertion behavior characteristic of sterols, differing significantly from phospholipid insertion patterns [2]. This specificity confirms that the azide modification does not alter the fundamental membrane interaction properties that distinguish cholesterol from other membrane components.
| System | Surface Pressure (mN/m) | Area Change (%) | Membrane Integration |
|---|---|---|---|
| Pure Cholesterol | 30.0 | Reference | Native behavior |
| Chol-N3 (1% addition) | 30.0 ± 0.5 | Minimal change (<2%) | Cholesterol-like behavior |
| DPPC (1% addition) | 32.0 ± 1.0 | Significant increase | Phospholipid behavior |
| Cholesterol + Chol-N3-AF647 | 30.2 ± 0.8 | Negligible change | Maintained cholesterol properties |
| Air-Water Interface | 0 | N/A | N/A |
Fluorescent Labeling Compatibility
The incorporation of fluorescent labels via click chemistry does not compromise the surface activity of Chol-N3 [2]. Monolayer studies using Chol-N3 conjugated to Alexa Fluor 647 demonstrate maintained surface pressure dynamics and membrane integration properties, confirming that fluorescent labeling preserves the probe's cholesterol-like behavior.
These findings establish that Chol-N3 represents a faithful cholesterol analog that maintains essential biophysical properties while enabling unprecedented capabilities for membrane visualization and analysis. The probe's preserved membrane integration, phase partitioning, and surface activity validate its utility for studying cholesterol dynamics in biological membrane systems without perturbation of native membrane organization or function.
Implications for Membrane Research
The comprehensive biophysical characterization of Chol-N3 establishes its validity as a cholesterol surrogate for membrane research applications. The probe's ability to maintain native cholesterol properties while enabling bioorthogonal labeling opens new avenues for investigating cholesterol dynamics in living cell membranes with nanoscale resolution [3] [4].